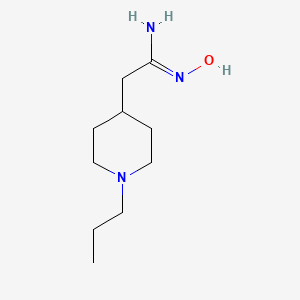
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,2-Dimethylcyclohexyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1695016-55-7 . It is extensively used in the synthesis of several organic compounds.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17ClO2S . It has a molecular weight of 224.75 . The InChI Code is 1S/C9H17ClO2S/c1-9(2)6-4-3-5-8(9)7-13(10,11)12/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sulfenyletherification and Sulfenylation Methods
The use of dimethyl sulfoxide/oxalyl chloride has been described for the sulfenyletherification of unsaturated alcohols, suggesting methanesulfenyl chloride as the compound responsible for sulfenyletherification. This reaction is significant for the synthesis of sulfides, indicating a pathway for generating methanesulfenyl chloride, a related compound, through the reaction of oxalyl chloride with dimethyl sulfoxide. This method showcases the versatility of sulfonyl chloride derivatives in synthetic organic chemistry (Gao et al., 2018).
Electrochemical Applications
In electrochemical research, methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3, and its electrochemical properties have been studied using vanadium pentoxide (V2O5) films. This study highlights the potential of MSC in developing energy storage materials, where sodium is reversibly intercalated into the V2O5 film, demonstrating the utility of sulfonyl chloride derivatives in novel electrolyte systems (Su et al., 2001).
Atmospheric Chemistry
Methanesulfonic acid (MSA) and its salts, derived from the oxidation of dimethyl sulfide, undergo chemical transformations in the atmosphere, which are not fully understood. These substances can react with metal halides to form methanesulfonate salts, important for understanding atmospheric sulfur cycles and aerosol formation processes (Kwong et al., 2018).
Catalysis and Synthesis
A novel ionic liquid, namely sulfonic acid functionalized pyridinium chloride, has been synthesized and used as an efficient, homogeneous, and reusable catalyst for the synthesis of complex organic molecules, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This application demonstrates the role of sulfonyl chloride derivatives in facilitating catalytic reactions, enhancing the efficiency of organic synthesis (Moosavi‐Zare et al., 2013).
Environmental Impact on Cloud Condensation
The presence of methanesulfonate in marine aerosol particles and its effect on cloud condensation nucleation (CCN) activity have been studied, providing insights into the environmental impact of sulfonyl chloride derivatives and their oxidation products. This research is crucial for understanding the role of organosulfur compounds in cloud formation and climate modulation (Tang et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,2-dimethylcyclohexyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)6-4-3-5-8(9)7-13(10,11)12/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCOIJHOMYXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)
![6-(2-Furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester](/img/structure/B2815893.png)

![6-Methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2815897.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)
![4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2815901.png)

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)
![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)
![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2815912.png)
